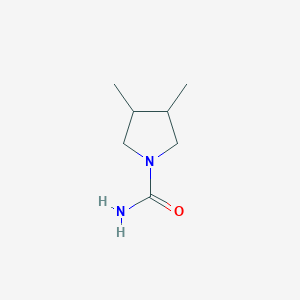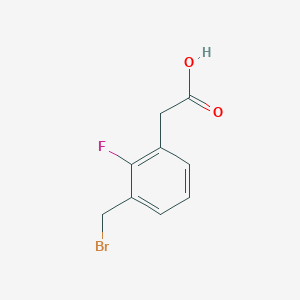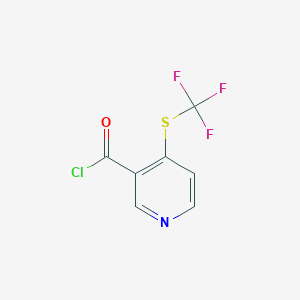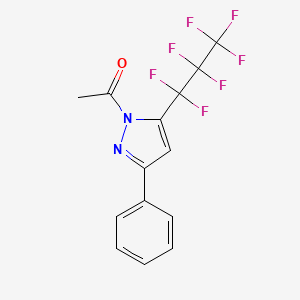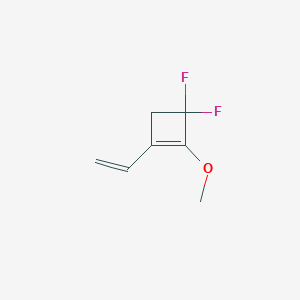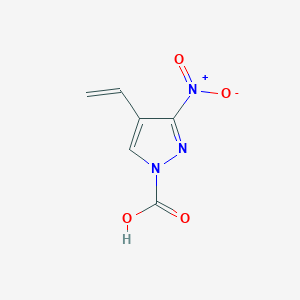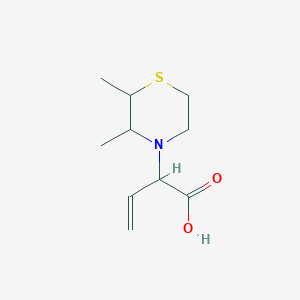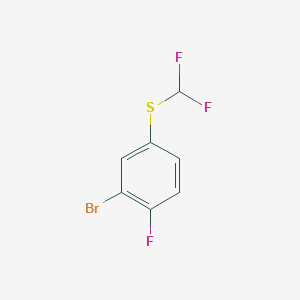
3-Bromo-4-fluorophenyl difluoromethyl sulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluorophenyl difluoromethyl sulphide is an organic compound characterized by the presence of bromine, fluorine, and sulphur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-fluorophenyl difluoromethyl sulphide using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 3-Bromo-4-fluorophenyl difluoromethyl sulphide may involve large-scale bromination and fluorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluorophenyl difluoromethyl sulphide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The sulphide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbons or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of 3-substituted-4-fluorophenyl difluoromethyl sulphides.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of hydrocarbons or alcohols.
Scientific Research Applications
3-Bromo-4-fluorophenyl difluoromethyl sulphide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluorophenyl difluoromethyl sulphide involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The difluoromethyl sulphide group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorophenyl difluoromethyl sulphone
- 3-Bromo-4-(difluoromethyl)pyridine
- 3-Bromo-4-fluorophenyl difluoromethyl ether
Uniqueness
3-Bromo-4-fluorophenyl difluoromethyl sulphide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a difluoromethyl sulphide group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C7H4BrF3S |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
2-bromo-4-(difluoromethylsulfanyl)-1-fluorobenzene |
InChI |
InChI=1S/C7H4BrF3S/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3,7H |
InChI Key |
MCSNIKNWRUNHIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


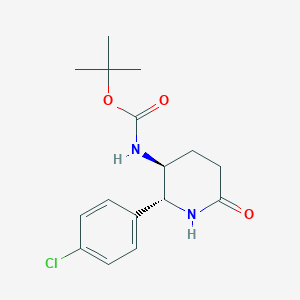
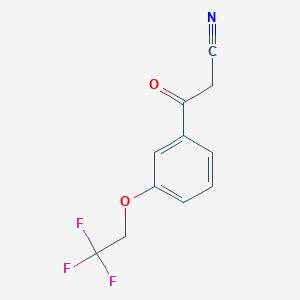
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
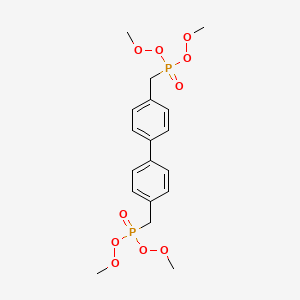
![6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
![7-Iodo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15203835.png)
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)
